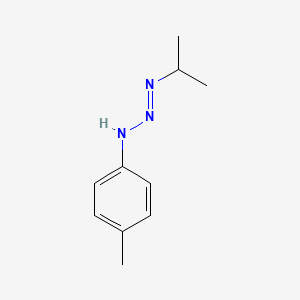

1-Isopropyl-3-p-tolyltriazene

Description

Historical Context and Evolution of Triazene (B1217601) Chemistry

The study of triazenes, compounds characterized by a sequence of three nitrogen atoms (-N=N-N-), dates back to the 19th century. Early research into these nitrogen-rich molecules was often intertwined with the development of diazo chemistry. For many years, their primary utility was found in the synthesis of other organic compounds, often as unstable intermediates. However, the 20th century saw a burgeoning interest in triazene chemistry, with the discovery of their applications as herbicides, polymer components, and, significantly, as therapeutic agents. This has led to a more systematic investigation of their synthesis, reactivity, and biological activity, solidifying their importance in modern organic chemistry.

Structural Classification and Nomenclature of Alkyl-Aryl Triazenes

Alkyl-aryl triazenes are a subclass of triazenes bearing both an alkyl and an aryl substituent on the triazene core. The nomenclature of these compounds follows IUPAC guidelines, which designate the position of the substituents on the three-nitrogen chain. In the case of 1-isopropyl-3-p-tolyltriazene , the numbering indicates that the isopropyl group is attached to the first nitrogen atom (N1), and the p-tolyl group (a toluene (B28343) substituent at the para position) is attached to the third nitrogen atom (N3).

A key structural feature of 1,3-disubstituted triazenes is the potential for tautomerism, where a hydrogen atom can shift between the first and third nitrogen atoms. This results in an equilibrium between two tautomeric forms. thieme-connect.de For this compound, this equilibrium would exist between the named tautomer and 3-isopropyl-1-p-tolyltriazene. The position of this equilibrium is influenced by factors such as the nature of the substituents and the solvent. thieme-connect.de

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| General Structure | Aryl-N=N-NH-Alkyl |

Overview of Research Areas Pertaining to Alkyl-Aryl Triazenes

Research into alkyl-aryl triazenes is multifaceted, spanning several key areas of chemical science. A significant area of investigation is their use as alkylating agents . km3.com.twgreyhoundchrom.comcymitquimica.comorgsyn.org The controlled decomposition of these compounds, often under acidic conditions, releases an alkyl cation that can then react with various nucleophiles. acs.orgrsc.org This property has been exploited for the esterification of carboxylic acids, the alkylation of phenols, and the derivatization of other functional groups. km3.com.twgreyhoundchrom.comcymitquimica.comorgsyn.org

Furthermore, the biological activity of alkyl-aryl triazenes has garnered considerable attention, with studies exploring their potential as anticancer, antifungal, and mutagenic agents. open.ac.uk Their ability to alkylate biological macromolecules is central to these activities. In the realm of analytical chemistry, certain triazene derivatives are employed as derivatizing agents to enhance the detectability of molecules in techniques like gas chromatography. sigmaaldrich.comepa.govashs.org

Rationale for Focused Academic Inquiry into this compound

The specific academic interest in this compound stems from a confluence of factors related to its unique structural and reactive properties. As a commercially available and relatively stable member of the 1-alkyl-3-p-tolyltriazene series, it serves as a valuable model compound for studying the fundamental chemistry of this class.

The primary rationale for its investigation lies in its utility as a specific isopropylation reagent . The isopropyl group is a common structural motif in pharmaceuticals and other biologically active molecules. The ability to introduce this group under mild conditions, as offered by the decomposition of this compound, is of significant synthetic interest.

Detailed research findings have shown that 1-alkyl-3-p-tolyltriazenes react efficiently with carboxylic acids to form esters. km3.com.tworgsyn.org This provides a convenient method for the synthesis of isopropyl esters, which may be difficult to prepare via traditional Fischer esterification due to the secondary nature of the alcohol.

Moreover, the study of its decomposition mechanism provides insights into the generation and reactivity of the isopropyl cation, a reactive intermediate of fundamental importance in organic chemistry. rsc.org The stability of this compound compared to other triazenes also makes it a suitable candidate for detailed kinetic and mechanistic studies. cdnsciencepub.comresearchgate.net

In the context of analytical chemistry, the use of related triazenes for the derivatization of analytes suggests a potential application for this compound in modifying molecules to improve their chromatographic behavior or mass spectrometric detection. nih.govnih.gov For instance, the conversion of acidic metabolites to their isopropyl esters can enhance their volatility for gas chromatography.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-N-(propan-2-yldiazenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8(2)11-13-12-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDYKCPGMDASQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515294 | |

| Record name | (1E)-3-(4-Methylphenyl)-1-(propan-2-yl)triaz-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50707-41-0 | |

| Record name | (1E)-3-(4-Methylphenyl)-1-(propan-2-yl)triaz-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Triazenes

General Synthetic Routes for N-Alkyl-N'-Aryl Triazenes

The most conventional and widely employed method for preparing N-alkyl-N'-aryl triazenes is the coupling reaction between an aryl diazonium salt and a primary or secondary amine. wikipedia.orgepfl.ch This reaction is typically conducted under mild conditions, often using a base like sodium carbonate or sodium acetate (B1210297) to facilitate the coupling. wikipedia.org

The process begins with the diazotization of a primary arylamine, such as p-toluidine (B81030), using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (typically 0–5 °C) to form the corresponding aryl diazonium salt. epfl.chcdnsciencepub.com This intermediate is then reacted directly with a primary amine, in this case, isopropylamine (B41738), to yield the target triazene (B1217601). orgsyn.org

The success of this reaction can be influenced by the electronic nature of the substituents on the aryl ring. Good yields are often obtained when the aryl group contains strongly electron-withdrawing substituents. cdnsciencepub.com For instance, the synthesis of 1-methyl-3-(p-nitrophenyl)triazene proceeds efficiently due to the nitro group's electron-withdrawing character. cdnsciencepub.com A detailed procedure for a close analog, 1-methyl-3-p-tolyltriazene (B1197160), involves the in situ formation of the p-toluenediazonium chloride followed by coupling with methylamine. orgsyn.org

Table 1: General Reaction Parameters for Diazonium Salt Coupling

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0–5 °C | Stabilizes the diazonium salt intermediate, preventing premature decomposition. |

| pH | Mildly acidic to neutral | Facilitates the coupling reaction between the diazonium salt and the amine. |

| Reagents | Arylamine, NaNO₂, HCl, Primary Amine | Standard components for diazotization and subsequent amine coupling. |

An alternative and powerful strategy for triazene synthesis involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with organic azides. numberanalytics.comresearchgate.net This method offers a different disconnection approach and can be particularly useful for substrates where the diazonium coupling method is less effective. acs.orgnih.gov

In a typical procedure, an aryl azide (B81097) (e.g., p-tolyl azide) is treated with an alkyl Grignard reagent (e.g., isopropylmagnesium bromide). orgsyn.org This reaction leads to the formation of a triazene magnesium salt intermediate, which upon hydrolysis, yields the final 1-alkyl-3-aryl triazene. acs.org This route has been successfully used to prepare 1-methyl-3-p-tolyltriazene from p-tolyl azide and methylmagnesium bromide. orgsyn.org Recent advancements have described versatile one-pot procedures that enable the regioselective formation of trisubstituted triazenes from Grignard reagents and specific organic azides, such as 1-azido-4-iodobutane, via an intramolecular cyclization step. researchgate.netacs.org

Another variation employs nitrous oxide (N₂O) as a nitrogen source to mediate the coupling of lithium amides with organomagnesium compounds, providing access to a range of triazenes under mild conditions. sci-hub.se

Reaction of Aryl Diazonium Salts with Primary Amines

Specific Synthesis Protocols for 1-Isopropyl-3-p-tolyltriazene and Related Analogs

The synthesis of this compound can be readily achieved by adapting the well-documented protocols for its methyl analog. orgsyn.org The key modification lies in the choice of the alkylating or amino-group-donating reagent.

Via Diazonium Salt: The established procedure for 1-methyl-3-p-tolyltriazene involves the reaction of p-toluenediazonium chloride with a 40% aqueous solution of methylamine. orgsyn.org To synthesize the isopropyl analog, isopropylamine would be substituted for methylamine. Given that isopropylamine is a water-soluble amine, the existing procedure should be directly adaptable. orgsyn.org

Via Grignard Reagent: The synthesis starting from p-tolyl azide would require the use of isopropylmagnesium halide (e.g., bromide or chloride) as the Grignard reagent, instead of methylmagnesium bromide. orgsyn.org The reaction conditions would likely be similar, involving the addition of the Grignard reagent to the azide in an ethereal solvent like THF.

The introduction of the bulkier isopropyl group in place of a methyl group may influence reaction kinetics and yields, potentially requiring slight adjustments to reaction times or temperatures to optimize the outcome.

While the standard methods are generally effective, alternative pathways can offer advantages in terms of purity, yield, or substrate scope.

One innovative approach involves the coupling of lithium amides, organomagnesium compounds, and nitrous oxide (N₂O). sci-hub.se For the synthesis of this compound, this would involve reacting lithium diisopropylamide with p-tolylmagnesium bromide in the presence of N₂O. This method is particularly advantageous for creating triazenes with sensitive substituents that might not withstand the conditions of traditional routes. sci-hub.se

Purification is a critical step for obtaining high-purity triazenes. For crystalline, stable triazenes like the target compound, sublimation can be a highly effective purification technique. For example, crude 1-methyl-3-p-tolyltriazene can be sublimed under vacuum at 50°C to yield a pure, crystalline product. orgsyn.org Recrystallization from a suitable solvent, such as hexane, is also an effective method for purification. orgsyn.org

Adaptations of Standard Triazene Synthesis for Isopropyl Substitution

Characterization of Synthetic Intermediates and By-products

The characterization of intermediates and the identification of by-products are essential for monitoring reaction progress and ensuring the purity of the final product.

The primary intermediate in the diazonium coupling route is the p-toluenediazonium ion . These species are generally unstable and are used in situ, but their formation can be inferred by the subsequent successful formation of the triazene product. epfl.ch In the Grignard/azide pathway, a magnesium-triazene complex is the key intermediate before hydrolysis. acs.org

A common by-product in triazene synthesis is the symmetrical 1,3-diaryl- or 1,3-dialkyltriazene . For example, the synthesis of 1-methyl-3-p-tolyltriazene can yield trace amounts of 1,3-di-p-tolyltriazene as an impurity. cdnsciencepub.comorgsyn.org In some cases, particularly with certain substituents on the diazonium salt, the reaction may yield pentaazadienes as side products. cdnsciencepub.com

The structural confirmation of the final product and any isolated by-products relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Characterization Data for Triazene Compounds

| Technique | Expected Features for this compound | References |

|---|---|---|

| ¹H NMR | Signals for the tolyl methyl group (~2.3 ppm), aromatic protons (~7.0-7.3 ppm), a septet for the isopropyl CH, and a doublet for the isopropyl CH₃ groups. A broad signal for the N-H proton. | researchgate.netnih.gov |

| ¹³C NMR | Resonances for the tolyl methyl carbon, aromatic carbons, and distinct signals for the isopropyl methine (CH) and methyl (CH₃) carbons. | nih.govresearchgate.net |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), and the triazene group (-N=N-N) vibration, typically observed in the 1330-1400 cm⁻¹ region. | jrespharm.com |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₁₅N₃), along with characteristic fragmentation patterns. | nih.gov |

Considerations for Safe Handling and Storage of Triazene Compounds in Research

Triazene compounds, particularly 1-alkyl-3-aryltriazenes, require careful handling due to their inherent chemical properties. They are recognized as potent biological alkylating agents and should be treated as potentially toxic and carcinogenic. researchgate.netthieme-connect.de Furthermore, their thermal stability is a critical safety consideration.

Handling:

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or face shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, is mandatory. researchgate.netsigmaaldrich.com For handling solid powders, a dust mask (e.g., N95) should be used to prevent inhalation. sigmaaldrich.com

Ventilation: All manipulations of triazene compounds should be conducted in a well-ventilated chemical fume hood to minimize exposure to potentially harmful vapors or dust. researchgate.netontosight.ai

Thermal Hazards: Triazenes are thermally sensitive and can decompose exothermically. cardiff.ac.uk While generally more stable than their diazonium salt precursors, they can decompose violently, especially upon heating. ontosight.aicardiff.ac.uk A violent explosion was reported during the sublimation of 1-benzyl-3-p-tolyltriazene, an analog of the title compound, at temperatures between 90-100°C. orgsyn.org Therefore, heating of triazenes must be approached with extreme caution, and appropriate safety measures, such as using a blast shield, should be in place. orgsyn.org It is advisable to avoid heating these compounds above 200°C, with some showing degradation at temperatures as low as 100°C. cardiff.ac.uk

Storage:

Conditions: Triazene compounds should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. researchgate.net Containers should be tightly sealed to prevent exposure to moisture and air. While some triazenes are reported to be stable at ambient temperature for extended periods, refrigeration in an explosion-proof refrigerator is recommended for long-term storage. researchgate.net

Incompatibilities: Triazenes are incompatible with strong oxidizing agents, strong acids, strong bases, peroxides, and strong reducing agents. researchgate.net Contact with these substances should be avoided to prevent vigorous or explosive reactions.

Table 2: Safety and Handling Profile for 1-Alkyl-3-aryl-triazenes

| Parameter | Guideline | Reference(s) |

| Toxicity | Potentially toxic and carcinogenic; potent alkylating agents. | researchgate.netthieme-connect.de |

| Handling | Use in a well-ventilated fume hood. | researchgate.netontosight.ai |

| PPE | Safety glasses, gloves, lab coat, dust mask for solids. | researchgate.netsigmaaldrich.com |

| Thermal Stability | More stable than diazonium salts, but can decompose explosively upon heating. | orgsyn.orgcardiff.ac.uk |

| Storage | Cool, dry, well-ventilated area in a tightly sealed container. | researchgate.net |

| Incompatibilities | Strong acids, strong bases, oxidizing agents, reducing agents, peroxides. | researchgate.net |

Reactivity and Reaction Mechanisms of 1 Isopropyl 3 P Tolyltriazene

Decomposition Pathways and Mechanisms

The decomposition of triazenes, including 1-isopropyl-3-p-tolyltriazene, can proceed through various pathways, significantly influenced by factors such as heat, light, and the chemical environment. These pathways often involve the formation of highly reactive intermediates.

The N-N single bond in the triazene (B1217601) backbone is relatively weak and susceptible to homolytic cleavage, a process where the bond breaks, and each nitrogen atom retains one of the bonding electrons. This cleavage results in the formation of two radical intermediates: an aminyl radical and a diazenyl radical.

In the case of this compound, homolytic cleavage of the N1-N2 bond would yield an isopropylaminyl radical and a p-tolyldiazenyl radical. Alternatively, cleavage of the N2-N3 bond would produce an isopropyldiazenyl radical and a p-tolylaminyl radical. These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, and fragmentation. For instance, the p-tolyldiazenyl radical can further decompose to a p-tolyl radical and a molecule of nitrogen gas. The formation of such radical intermediates is a key feature of the chemistry of many triazene compounds. nih.govrsc.org

The study of similar nitrogen-containing compounds has provided insights into the behavior of these radicals. For example, the hydrazyl radical (·N2H3), an intermediate in hydrazine (B178648) oxidation, has been observed to decay via a second-order process, suggesting the formation of tetrazane (B14724677) (N4H6) which then decomposes. acs.org The study of s-triazine decomposition also highlights the formation of radical species. nih.govrsc.org

Thermal decomposition is a common degradation pathway for triazenes. Studies on related triazenide complexes, which feature a deprotonated triazene ligand, provide valuable insights into the gas-phase reactivity that can be extrapolated to neutral triazenes like this compound.

For instance, density functional theory (DFT) calculations on the thermal decomposition of a related indium(III) triazenide complex revealed a two-step process. acs.org This process involves the transfer of a hydrogen atom from a methyl group of the isopropyl moiety to a nitrogen atom, leading to the release of a propene molecule. acs.org This is followed by the migration of another hydrogen and the liberation of nitrogen gas. acs.org Such pathways highlight the potential for intramolecular hydrogen transfer and elimination reactions during the thermal decomposition of this compound in the gas phase.

The thermal stability of triazenes can be influenced by their substituents. Research on other triazene derivatives has shown that the decomposition temperature can be affected by the electron-withdrawing or donating nature of the groups attached to the aromatic ring. cardiff.ac.uk Generally, triazenes are considered to be more thermally stable than their corresponding diazonium salts. cardiff.ac.uk

The table below summarizes key findings from thermal analysis studies on related triazene and energetic materials, providing a comparative context for the potential thermal behavior of this compound.

| Compound/Material | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Key Observations |

| RDX | 160-189 (below melting point) | - | Gas-phase reactions predominate in early stages. acs.org |

| RDX/HTPB | Lower than pure RDX | 218.3-220.2 | Polyurethane matrix alters the decomposition mechanism. icm.edu.pl |

| Triazene-bridged nitro-1,2,4-triazole (TBBT) | - | - | Homolytic C-NO2 bond scission is a key initial step. researchgate.net |

| 1,3,5-Triazine-2,4,6-triamine (Melamine) | DTGmax = 392 | - | Exhibits a significant endothermic effect. researchgate.net |

| Nitroguanidine-base propellant with TAHT | Isothermal decomposition: 154.1-165.7 | 168.5-192.8 | TAHT addition lowers the activation energy. mdpi.com |

This table is for comparative purposes and the values for this compound may differ.

The rate and mechanism of triazene decomposition are significantly influenced by the solvent and temperature. In solution, the nature of the solvent can affect the stability of the triazene and any charged or polar intermediates formed during decomposition. researchgate.net Solvents can influence the tautomeric equilibrium of triazenes, which can in turn affect their reactivity. researchgate.net

Temperature is a critical factor in decomposition kinetics. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of decomposition. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation, where the activation energy is a key parameter. Studies on various energetic materials and triazene derivatives have consistently shown this temperature dependence. icm.edu.plmdpi.commdpi.com For example, kinetic analysis of the thermal decomposition of RDX and its compositions has been extensively studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine kinetic parameters under different temperature regimes. icm.edu.pl

Analysis of Thermal Decomposition Processes and Gas-Phase Reactivity (Drawing from Related Triazenides)

Alkylation and Arylation Mechanisms

Triazenes are known for their ability to act as alkylating and arylating agents under specific conditions. This reactivity is central to their application in organic synthesis.

Triazenes can transfer their N-alkyl groups to nucleophiles. This reaction is particularly well-documented for the methylation of carboxylic acids by 1-aryl-3,3-dimethyltriazenes. The mechanism is believed to proceed through protonation of the triazene by the acidic substrate. This protonation occurs on the N3 atom, leading to the formation of a triazenium cation. This intermediate then fragments to yield an aryldiazonium cation and an alkylamine. In an alternative and more widely accepted pathway for alkylation, the protonated triazene can break down to form a carbocation and an arylamine, along with nitrogen gas. The highly reactive carbocation is then trapped by the nucleophile.

For this compound, reaction with a carboxylic acid would involve the transfer of the isopropyl group to the carboxylate anion. nih.govresearchgate.net This process is initiated by the protonation of the triazene by the acid. The resulting intermediate can then decompose to generate an isopropyl cation, which subsequently alkylates the carboxylate. nih.govresearchgate.net This method of alkylation is considered advantageous over using diazoalkanes as triazenes are often more stable and easier to handle. orgsyn.org

The transfer of an alkyl group from the O6-position of guanine (B1146940) in DNA is a critical mechanism of action for some triazene-based drugs. nih.govresearchgate.net This biological activity underscores the fundamental reactivity of triazenes as alkylating agents. nih.gov

The distinction between concerted and stepwise reaction mechanisms is a fundamental aspect of mechanistic chemistry. quora.com A concerted reaction occurs in a single step, where bond breaking and bond formation happen simultaneously through a single transition state. quora.com A stepwise reaction, in contrast, involves one or more intermediates and multiple transition states. quora.com

In the context of reactions involving triazenes, both mechanistic pathways are plausible depending on the specific reaction and conditions. For example, the transfer of a triazinyl group between nucleophiles, such as phenolate (B1203915) ions, has been studied to probe this mechanistic dichotomy. kent.ac.uk The absence of curvature in a Brønsted-type plot for such a reaction suggests a single transition state, which is consistent with a concerted mechanism. kent.ac.uk

Conversely, many reactions of triazenes, such as the alkylation of carboxylic acids, are generally considered to be stepwise processes involving the formation of distinct intermediates like triazenium cations and carbocations. nih.gov Computational and experimental studies on related nitrogen-containing heterocycles reacting with nucleophiles have also revealed stepwise pathways involving addition, N2 elimination, and subsequent cyclization, ruling out a concerted Diels-Alder type mechanism. acs.orgresearchgate.net The choice between a concerted and stepwise mechanism is often influenced by factors such as the nature of the reactants, the solvent, and the presence of catalysts. nih.gov

Mechanistic Studies of Alkyl Group Transfer to Nucleophilic Substrates

Structure-Reactivity Relationships

The reactivity of this compound is intricately linked to its molecular structure, with both the isopropyl and p-tolyl groups exerting significant influence on its chemical behavior. Understanding these relationships is crucial for predicting reaction outcomes and designing synthetic applications.

Influence of the Isopropyl Substituent on Reactivity and Selectivity

The isopropyl group, a branched alkyl substituent attached to the N1 nitrogen of the triazene core, plays a pivotal role in modulating the reactivity and selectivity of this compound. Its influence stems from a combination of steric and electronic effects.

The bulky nature of the isopropyl group provides considerable steric hindrance around the N1-N2-N3 triazene linkage. This steric bulk can affect the approach of reactants, thereby influencing reaction rates and the distribution of products. For instance, in reactions involving nucleophilic attack on the triazene, the isopropyl group can shield the nitrogen atoms, potentially slowing down the reaction compared to less hindered analogues.

From an electronic standpoint, the isopropyl group is an electron-donating group through induction. This electron-donating nature increases the electron density on the adjacent nitrogen atom, which can influence the stability of the triazene and its propensity to undergo certain reactions. For example, in the alkylation of carboxylic acids, 1-alkyl-3-p-tolyltriazenes serve as effective alkylating agents under mild conditions. The electron-donating character of the isopropyl group can modulate the reactivity of the triazene in such transformations.

Studies have highlighted the importance of the isopropyl group in biological recognition processes. In the context of triazine pesticides, the isopropyl group has been identified as a crucial antigenic determinant for antibody recognition. researchgate.net This suggests that the size and shape of the isopropyl substituent are critical for specific molecular interactions.

Comparative Reactivity Studies with other 1-Alkyl-3-p-tolyltriazenes (e.g., Methyl, Ethyl)

Comparative studies involving other 1-alkyl-3-p-tolyltriazenes, such as the methyl and ethyl analogues, provide valuable insights into the structure-reactivity relationships. These studies allow for a systematic evaluation of the impact of the alkyl group's size and branching on the triazene's reactivity.

1-Alkyl-3-p-tolyltriazenes are known to react with carboxylic acids to yield the corresponding esters in high yields under mild conditions. The general reaction involves the protonation of the triazene by the carboxylic acid, followed by the release of the alkyl cation (or its equivalent) and nitrogen gas, with the subsequent esterification of the carboxylate.

The reactivity in this esterification process is influenced by the nature of the alkyl group. Generally, the rate of reaction may be expected to follow the stability of the carbocation formed from the alkyl group. However, the reaction mechanism is more complex and does not solely depend on carbocation stability.

| Alkyl Group | Structure | Relative Reactivity Trend (Postulated) |

| Methyl | -CH₃ | High |

| Ethyl | -CH₂CH₃ | Intermediate |

| Isopropyl | -CH(CH₃)₂ | Lower |

This table is based on general principles of organic chemistry and may not reflect the precise outcomes of all specific reactions.

Research on the thermolysis of 3-methyl-1-p-tolyltriazene has provided kinetic parameters for its unimolecular decomposition, offering a baseline for comparison with other alkyl derivatives. cdnsciencepub.com The stability and decomposition pathways of these triazenes are directly affected by the alkyl substituent. For instance, 1-methyl-3-p-tolyltriazene (B1197160) is a crystalline, stable material that is easier to handle than diazomethane (B1218177) for methylation reactions. orgsyn.org

Electronic and Steric Effects of the p-Tolyl Group on Reaction Dynamics

The p-tolyl group, attached to the N3 nitrogen, also exerts significant electronic and steric effects on the reaction dynamics of this compound.

The tolyl group consists of a benzene (B151609) ring substituted with a methyl group in the para position. The methyl group is electron-donating through hyperconjugation and induction, which in turn influences the electronic properties of the entire aromatic ring. This electron-donating character of the p-tolyl group affects the electron density distribution across the triazene system. This can impact the stability of the molecule and its intermediates during a reaction. The unique para-positioning of the tolyl group can enhance chemical reactivity by influencing the electronic distribution within the molecule. smolecule.com

The aromatic ring of the p-tolyl group can participate in π-π stacking interactions, which can influence the molecule's aggregation state and its interactions with other molecules, including solvents and reactants. smolecule.com

From a steric perspective, the p-tolyl group is a bulky substituent. The orientation of the p-tolyl ring relative to the triazene chain can create steric hindrance, affecting the approach of reagents. X-ray crystallography studies on related triazenes have shown that there can be a twist around the bond connecting the aryl ring to the triazene unit to relieve steric hindrance. This conformational arrangement has implications for the molecule's reactivity. In the solid state, molecules of 3-methyl-1-p-tolyltriazene are linked by N-H...N hydrogen bonding.

Applications in Advanced Organic Synthesis and Derivatization Chemistry

Alkylation and Esterification Reagent

1-Isopropyl-3-p-tolyltriazene is recognized for its role as a reagent in alkylation and esterification reactions. It provides a convenient method for the introduction of an isopropyl group onto various substrates.

1-Alkyl-3-p-tolyltriazenes, including the isopropyl variant, are effective for the esterification of carboxylic acids. km3.com.twtcichemicals.com The reaction proceeds readily under mild conditions, leading to the formation of the corresponding isopropyl esters in high yields. km3.com.twtcichemicals.com This method is a valuable tool for synthetic chemists requiring the conversion of carboxylic acids to their ester derivatives. The reaction involves the treatment of a carboxylic acid with this compound, which results in the formation of the isopropyl ester, nitrogen gas, and p-toluidine (B81030) as a byproduct. km3.com.tw The mildness of the reaction conditions makes it suitable for use with sensitive substrates.

A general reaction scheme for the esterification of a carboxylic acid using this compound is depicted below:

R-COOH + (CH₃)₂CH-N=N-NH-C₆H₄-CH₃ → R-COOCH(CH₃)₂ + N₂ + H₂N-C₆H₄-CH₃

This transformation is advantageous due to its efficiency and the straightforward nature of the procedure.

The utility of triazene (B1217601) reagents extends to the synthesis of more complex ester molecules. While direct evidence for the use of this compound in bilirubin (B190676) ester synthesis is not prevalent in the provided search results, analogous triazene derivatives have been employed for the esterification of bile acids, which are structurally related to bilirubin. dss.go.th For instance, 1-p-nitrobenzyl-3-p-tolyltriazene has been used as a derivatizing agent for bile acids to facilitate their detection in high-performance liquid chromatography (HPLC). dss.go.th This suggests the potential applicability of this compound for the esterification of complex carboxylic acids like bilirubin, which contains two carboxylic acid functional groups. The synthesis of bilirubin esters is crucial for increasing their solubility in organic solvents, thereby facilitating their study and analysis.

The alkylating capabilities of 1-alkyl-3-p-tolyltriazenes are not limited to carboxylic acids. These reagents have also been successfully used for the alkylation of phenols. km3.com.twtcichemicals.com Furthermore, with the use of a catalyst such as trimethoxyaluminium, the alkylation of alcohols and thiols can also be achieved. km3.com.twtcichemicals.com This broader substrate scope enhances the versatility of this compound as a derivatizing agent in organic synthesis. The derivatization of these functional groups is often a necessary step to protect them during a multi-step synthesis or to modify the properties of the parent molecule.

Table 1: Derivatization of Various Functional Groups using 1-Alkyl-3-p-tolyltriazenes

| Functional Group | Substrate Example | Product | Conditions | Reference |

|---|---|---|---|---|

| Carboxylic Acid | 3,5-Dinitrobenzoic Acid | Methyl 3,5-dinitrobenzoate | Ether, room temperature | tcichemicals.com |

| Phenol | Phenol | Phenyl alkyl ether | Not specified | km3.com.twtcichemicals.com |

| Alcohol | General Alcohol | Alkyl ether | Requires catalyst (e.g., trimethoxyaluminium) | km3.com.twtcichemicals.com |

| Thiol | General Thiol | Alkyl thioether | Requires catalyst (e.g., trimethoxyaluminium) | km3.com.twtcichemicals.com |

Triazenes, such as this compound, present a favorable alternative to traditional alkylating agents like diazomethane (B1218177). orgsyn.orgorgsyn.org Diazomethane is a potent alkylating agent but is also highly toxic, explosive, and unstable, making its preparation and handling hazardous. orgsyn.orgcanada.ca In contrast, 1-alkyl-3-p-tolyltriazenes are crystalline, stable solids that are easier and safer to prepare and store. orgsyn.orgorgsyn.org

The alkylation reactions using triazenes are less prone to the side reactions often observed with diazomethane, such as additions to strained or conjugated double bonds. orgsyn.orgorgsyn.org A novel derivatization protocol using 3-methyl-1-p-tolyltriazene (MTT) has been highlighted as a safer alternative to diazomethane for the quantitative methylation of phospholipids (B1166683) in analytical studies. researchgate.netresearchgate.net This underscores the growing recognition of triazenes as safer and more practical reagents in both synthetic and analytical chemistry.

Table 2: Comparison of 1-Alkyl-3-p-tolyltriazenes and Diazomethane as Alkylating Agents

| Feature | 1-Alkyl-3-p-tolyltriazenes | Diazomethane | References |

|---|---|---|---|

| Physical State | Crystalline solid | Gas | orgsyn.orgorgsyn.org |

| Stability | Stable, easy to store | Unstable, explosive | orgsyn.orgorgsyn.orgcanada.ca |

| Handling | Relatively safe | Hazardous, requires special precautions | orgsyn.orgcanada.ca |

| Side Reactions | Less prone to side reactions | Can undergo addition to double bonds | orgsyn.orgorgsyn.org |

Derivatization of Alcohols, Phenols, and Thiols

Derivatization in Analytical Chemistry

In analytical chemistry, derivatization is a key strategy to enhance the detectability and separation of analytes. 1-Alkyl-3-p-tolyltriazenes are valuable reagents in this context, particularly for the analysis of compounds containing carboxylic acid groups. nih.gov By converting these polar, non-volatile acids into their corresponding esters, their volatility is increased, making them amenable to analysis by gas chromatography (GC). tcichemicals.comstarshinechemical.com

For instance, 3-methyl-1-p-tolyltriazene has been used for the efficient methyl esterification of glycans, facilitating their analysis by mass spectrometry. nih.gov A novel derivatization protocol based on this reagent has been developed for the quantitative analysis of phospholipids by multisegment injection–nonaqueous capillary electrophoresis–mass spectrometry (MSI-NACE-MS). researchgate.net This method serves as a safer alternative to using diazomethane. researchgate.netresearchgate.net The derivatization of sialic acids with p-toluidine, a byproduct of the triazene reaction, has also been shown to improve the ionization of glycans in mass spectrometry. nih.gov These examples highlight the important role of triazene-based derivatization in modern analytical techniques for complex biological molecules.

Utility in Gas Chromatography (GC) Derivatization

Gas chromatography is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, many biological and chemical compounds are non-volatile due to the presence of polar functional groups like carboxylic acids (-COOH) and phosphates (-PO(OH)₂). Derivatization is employed to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC analysis. canada.ca

Triazene reagents are effective for this purpose. While specific applications of this compound are not extensively documented in the literature, its analogues are widely used. For instance, 1-methyl-3-p-tolyltriazene (B1197160) is used for the methylation of fatty acids and for the simultaneous determination of hippuric and methylhippuric acids by gas chromatography. chemicalbook.com The reaction involves the addition of the triazene reagent to the sample, followed by heating, which results in the esterification of the carboxylic acid groups. This process significantly improves the chromatographic properties of the analytes.

Similarly, other tolyltriazene derivatives have been used for the benzylation of mono- and dialkyl phosphates, which are otherwise difficult to analyze by GC due to their low volatility and polar nature. canada.ca These reactions demonstrate the general utility of the tolyltriazene scaffold in preparing samples for GC analysis. Given its chemical structure, this compound would function as an isopropylation reagent, converting acidic protons into their corresponding isopropyl esters or ethers, thus enhancing their volatility for GC applications. greyhoundchrom.com

| Reagent | Analyte Class | Purpose of Derivatization | Reference |

|---|---|---|---|

| 1-Methyl-3-p-tolyltriazene | Fatty Acids, Hippuric Acids | Methylation to form volatile methyl esters. | chemicalbook.com |

| 3-Benzyl-1-p-tolyltriazene | Alkyl Phosphates | Benzylation to form more stable and chromatographable derivatives. | canada.ca |

| 1-(4-Nitrobenzyl)-3-(4-tolyl)triazene | Alkyl Phosphates | Nitrobenzylation for enhanced detection and stability. | canada.ca |

Application in Mass Spectrometry (MS) for Enhanced Analysis

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying molecules, including complex biomolecules. However, the analysis of certain classes of compounds, such as glycans and lipids, can be challenging due to their instability, poor ionization efficiency, or isomeric complexity. nih.gov Chemical derivatization is a key strategy to overcome these limitations.

Glycans, particularly those containing sialic acid residues, pose a significant analytical challenge. Sialic acids are prone to loss during sample preparation and MS analysis due to the instability of the glycosidic bond. nih.gov Furthermore, their negatively charged carboxyl group can lead to inconsistent adduct formation and suppress ionization efficiency in positive-ion mode MS. nih.gov

To address this, the carboxyl group of sialic acid is often derivatized. A common method is esterification, which neutralizes the negative charge and stabilizes the residue. The reagent 3-methyl-1-p-tolyltriazene (MTT) has been successfully used to convert sialic acids into their methyl esters. nih.gov This derivatization is performed on glycans immobilized on solid supports (glycobeads), effectively stabilizing the sialic acid residues and improving the reliability of MS-based glycan profiling. nih.govnih.gov This type of modification is categorized as "linkage-nonspecific" as it stabilizes the sialic acid without providing information on how it is linked to the rest of the glycan. nih.gov

In the field of lipidomics, comprehensive analysis is often hindered by the vast structural diversity and varying physicochemical properties of lipids. Zwitterionic lipids, such as phosphatidylcholines (PCs) and sphingomyelins (SMs), can be difficult to analyze efficiently. A charge-switching derivatization strategy has been developed to improve their separation and detection. nih.gov

This method utilizes 3-methyl-1-p-tolyltriazene (MTT) as a robust and safer methylating agent compared to hazardous alternatives like diazomethane. nih.gov The derivatization converts the phosphate (B84403) moiety of PCs and SMs into their corresponding methylphosphate esters. This modification imparts a permanent positive charge on the molecules, which significantly enhances their separation resolution and ionization efficiency, particularly in techniques like multisegment injection-nonaqueous capillary electrophoresis-mass spectrometry (MSI-NACE-MS). nih.gov The reaction achieves high derivatization yields of approximately 90%, enabling more precise and reliable quantitative analysis of these key lipid classes in complex biological samples like human serum. nih.gov

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Extraction | Lipid extraction from serum/plasma samples. | Isolate lipids from sample matrix. | nih.gov |

| 2. Derivatization | Two-step chemical derivatization using FMOC and MTT. | Methylate the phosphate group of PCs and SMs. | nih.gov |

| 3. Analysis | MSI-NACE-MS under positive ion mode. | Improve separation resolution and ionization efficiency of derivatized lipids. | nih.gov |

The analysis of sialylated glycans is further complicated by the existence of linkage isomers (e.g., α2,3- vs. α2,6-linkages), which have identical masses but different biological functions. nih.gov Mass spectrometry alone cannot distinguish these isomers without fragmentation. Derivatization strategies have been developed to address this, which can be broadly classified as linkage-nonspecific or linkage-specific. nih.gov

Linkage-Nonspecific Derivatization: This approach aims to stabilize the sialic acid residue and improve its detection by MS, but it does not differentiate between linkage types. The methylation of the carboxyl group using reagents like 3-methyl-1-p-tolyltriazene is a prime example. nih.govnih.gov By neutralizing the charge, this method prevents the loss of sialic acid and allows both neutral and acidic glycans to be analyzed with similar ionization efficiencies. nih.gov

Linkage-Specific Derivatization: This more advanced strategy modifies sialic acids differently based on their linkage, introducing a mass difference that allows for their direct discrimination by MS. nih.gov For example, the Sialic Acid Linkage-Specific Alkylamidation (SALSA) method selectively converts α2,3- and α2,6-linked sialic acids into different products. In one variation, α2,3-linked residues form a lactone (involving a loss of water), while α2,6-linked residues are converted to an isopropylamide using isopropylamine (B41738) as a nucleophile. nih.gov This creates a distinct mass difference (e.g., 28 Da) between the two isomers, enabling their unambiguous identification and quantification in a single mass spectrum. nih.gov While tolyltriazenes are primarily associated with nonspecific esterification, these linkage-specific methods highlight the sophisticated chemical strategies employed in modern glycoanalysis. nih.govresearchgate.net

| Strategy | Principle | Example Reagent/Method | Outcome for MS Analysis | Reference |

|---|---|---|---|---|

| Linkage-Nonspecific | Neutralizes carboxyl group to stabilize the sialic acid. | 3-Methyl-1-p-tolyltriazene (for methyl esterification). | Prevents sialic acid loss; improves ionization; does not distinguish linkage isomers. | nih.govnih.gov |

| Linkage-Specific | Creates different products for α2,3- and α2,6-linked sialic acids. | SALSA (Sialic Acid Linkage-Specific Alkylamidation). | Introduces a mass difference between isomers, allowing direct differentiation. | nih.gov |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides fundamental insights into the molecular framework of 1-isopropyl-3-p-tolyltriazene by mapping the chemical environments of its proton and carbon atoms.

Proton NMR (¹H NMR) is a primary technique for confirming the identity and assessing the purity of this compound. The expected spectrum is characterized by distinct signals corresponding to the isopropyl and p-tolyl moieties, as well as the triazene (B1217601) N-H proton.

The key features anticipated in the ¹H NMR spectrum are:

Isopropyl Group: This group gives rise to two signals: a doublet for the six equivalent methyl (CH₃) protons, resulting from coupling to the single methine (CH) proton, and a septet for the methine proton, caused by coupling to the six methyl protons.

p-Tolyl Group: The aromatic protons typically appear as an AA'BB' system, which often resolves into two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet signal corresponds to the three protons of the tolyl group's methyl substituent.

Triazene N-H: The proton attached to the nitrogen atom is expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

The synthesis of analogous 1-alkyl-3-p-tolyltriazenes is commonly achieved through the reaction of a p-toluenediazonium salt with a primary alkylamine. orgsyn.org This synthetic route supports the predicted proton environments.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.3 | Doublet | 6H | Isopropyl -CH₃ |

| ~2.3 | Singlet | 3H | p-Tolyl -CH₃ |

| ~4.2 | Septet | 1H | Isopropyl -CH |

| ~7.1 | Doublet | 2H | Aromatic CH (ortho to CH₃) |

| ~7.3 | Doublet | 2H | Aromatic CH (ortho to N₃) |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon backbone of the molecule. For this compound, a total of seven distinct carbon signals are predicted, corresponding to the unique carbon atoms in the structure.

The expected signals include:

Two signals for the isopropyl group (methine and methyl carbons).

Five signals for the p-tolyl group (four aromatic carbons and one methyl carbon). The symmetry of the p-tolyl group results in four, rather than six, aromatic signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~21 | p-Tolyl -C H₃ |

| ~23 | Isopropyl -C H₃ |

| ~50 | Isopropyl -C H |

| ~119 | Aromatic C H (ortho to N₃) |

| ~129 | Aromatic C H (ortho to CH₃) |

| ~134 | Aromatic Quaternary C (ipso to CH₃) |

While this compound is an achiral molecule and lacks classical stereocenters, advanced 2D NMR techniques are crucial for unambiguously assigning the predicted ¹H and ¹³C signals and exploring conformational dynamics.

Correlation Spectroscopy (COSY): This experiment would confirm the coupling between the isopropyl methine proton and the isopropyl methyl protons. It would also verify the coupling between the adjacent aromatic protons in the p-tolyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for definitive assignment of each carbon signal based on the previously assigned proton spectrum. For instance, it would link the proton signal at ~4.2 ppm to the carbon signal at ~50 ppm.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can probe through-space proximity between protons. A NOESY experiment could reveal spatial relationships between the isopropyl group protons and the aromatic protons of the tolyl ring, providing insight into the molecule's preferred conformation in solution.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₁₀H₁₅N₃), the exact mass of the protonated molecular ion, [M+H]⁺, can be calculated with high precision. This precise mass is a critical piece of data for confirming the compound's identity.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z |

|---|

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. The fragmentation of 1-alkyl-3-aryltriazenes is generally predictable. The protonated this compound ion, [M+H]⁺, is expected to fragment primarily through cleavage of the labile N-N bonds of the triazene core.

Plausible fragmentation pathways include:

Formation of the p-tolyl diazonium ion: A primary fragmentation pathway involves the cleavage of the N-N bond to yield the stable p-tolyl diazonium cation at m/z 119.

Loss of dinitrogen: Another common fragmentation for triazenes is the loss of a neutral nitrogen molecule (N₂), which would lead to the formation of a radical cation.

Cleavage of the isopropyl group: Fragmentation can also occur via the loss of the isopropyl group, leading to other characteristic ions.

Analysis of these fragmentation patterns provides conclusive structural evidence. The study of fragmentation pathways in related compounds, such as nitazene (B13437292) analogs and other triazene derivatives, provides a basis for these predictions. cdnsciencepub.comnih.gov

Table 4: Predicted Key MS/MS Fragments for [C₁₀H₁₅N₃+H]⁺

| Fragment m/z | Proposed Fragment Ion |

|---|---|

| 119.0607 | [CH₃-C₆H₄-N₂]⁺ (p-tolyl diazonium ion) |

Applications in Complex Mixture Analysis Following Derivatization

The derivatization of analytes is a crucial step in the analysis of complex mixtures, often employed to enhance detectability and improve chromatographic performance. researchgate.net Triazene compounds, including structures related to this compound, serve as effective derivatizing agents. For instance, 1-alkyl-3-p-tolyltriazenes are utilized for the derivatization of compounds with polar functional groups, rendering them more volatile and thermally stable for gas chromatography (GC) analysis.

A notable application involves the use of 3-methyl-1-p-tolyltriazene for the methylation of acidic compounds, facilitating their simultaneous determination by GC. chemicalbook.com This approach has been successfully applied to the analysis of hippuric and methylhippuric acids. chemicalbook.com Similarly, 3-benzyl-1-p-tolyltriazene is employed for the benzylation of mono- and di-protic alkyl and aryl phosphates and their thio analogues, allowing for their determination in complex biological matrices like bacterial growth medium and human urine. d-nb.info This derivatization enables the analysis of these ionic metabolites of organophosphorus pesticides by gas-liquid chromatography with a flame-photometric detector. d-nb.info The reaction is typically carried out by refluxing the protonated acids with the triazene reagent in acetone. d-nb.info

Furthermore, derivatization with triazenes has been extended to the analysis of lipids. One study demonstrated the use of 3-methyl-1-p-tolyltriazene (MTT) labeling, following derivatization with 9-fluorenylmethyoxycarbonyl chloride (FMOC), to expand the coverage of zwitterionic phospholipids (B1166683) in mass spectrometry imaging combined with non-aqueous capillary electrophoresis-mass spectrometry (MSI-NACE-MS). mcmaster.ca This two-step derivatization enables the rapid determination of methylated phosphatidylcholines and sphingomyelins from plasma sample extracts. mcmaster.ca These examples highlight the utility of tolyltriazene derivatives in converting challenging analytes into forms suitable for robust and sensitive analysis in complex mixtures. researchgate.netnih.govresearchgate.net

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving its synthesis or subsequent transformations.

Gas Chromatography (GC) for Volatile Triazenes and Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com Triazenes, including this compound and its derivatives, are often amenable to GC analysis. nih.govresearchgate.netchromatographyonline.com The volatility of the analyte is a key requirement for successful GC separation. restek.com For less volatile compounds, derivatization is often necessary to increase their volatility and thermal stability. Trimethylsilylating reagents, for example, are commonly used to convert polar functional groups into more volatile TMS ethers or esters.

In the context of triazenes, GC has been employed for the analysis of various derivatives. For instance, after derivatization with 1-N'-propyl-3-p-tolyltriazene, certain analytes can be analyzed by gas-liquid chromatography. ashs.org The choice of detector is crucial for sensitivity and selectivity. While flame ionization detectors (FID) are common, more specific detectors like the electron capture detector (ECD) or a microconductance detector in the oxidative halide mode can be used for certain derivatized compounds. ashs.org The development of robust GC columns, such as the Rtx-Volatile Amine column, has improved the analysis of basic and polar compounds like volatile amines by providing greater stability and inertness, which is also relevant for the analysis of triazene compounds that may be present in challenging matrices. restek.com

The table below summarizes typical GC conditions that can be adapted for the analysis of volatile triazenes.

| Parameter | Condition | Reference |

| Column | 10% silicone DC QF-l/ Chromosorb W (AW, DMCS, 60 to 80 mesh) (3 mm i.d. x 2.25 m) | tandfonline.com |

| Column Temperature | 180°C | tandfonline.com |

| Injection Port Temperature | 210°C | tandfonline.com |

| Detector Temperature | 210°C | tandfonline.com |

| Carrier Gas | He | |

| Detector | FID, ECD, or Mass Spectrometer | chromatographyonline.comashs.org |

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique frequently used to monitor the progress of chemical reactions and to assess the purity of products. researchgate.netakjournals.comuctm.edursc.org In the synthesis and purification of triazene compounds, TLC plays a significant role. researchgate.netgoogle.comgoogle.com For instance, the synthesis of various triazine derivatives is monitored using TLC to determine the completion of the reaction. researchgate.netgoogle.com The purity of synthesized triazine dyes and their intermediates has been effectively checked by TLC. researchgate.netakjournals.com

In the preparation of 1-methyl-3-p-tolyltriazene (B1197160), TLC is used to show that the sublimate contains a trace of 1,3-di-p-tolyltriazene, necessitating recrystallization to obtain the pure compound. orgsyn.org The choice of the stationary phase (e.g., silica (B1680970) gel GF 254) and the mobile phase is critical for achieving good separation. rsc.orggoogle.com Visualization of the separated spots is often accomplished using UV light. rsc.org Quantitative TLC methods have also been developed and found to be reliable for monitoring both the synthesis and purity of triazine compounds. researchgate.netuctm.edu

The following table provides an example of a TLC system used for a related compound.

| Parameter | Details | Reference |

| Stationary Phase | Silica gel | google.com |

| Mobile Phase | Dichloromethane/methanol/acetic acid (90:5:5) | google.com |

| Visualization | UV light | rsc.org |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the analysis and quantification of a wide range of compounds, including triazenes and their derivatives. vwr.comvwr.com It is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. d-nb.info The versatility of HPLC allows for the use of various stationary phases and mobile phase compositions to achieve optimal separation. nih.govchemisgroup.us

For the analysis of triazenes, reversed-phase HPLC is a common approach. For example, an HPLC method was developed for the detection and quantification of isopropyl p-toluenesulfonate, a compound structurally related to the tolyl moiety of this compound, using a C8 column and a mobile phase of acetonitrile (B52724) and water. oatext.com The purity of related compounds like 1-methyl-3-p-tolyltriazene has been assessed by HPLC, with purities greater than 98.0% being reported. spectrumchemical.com

HPLC methods are validated for linearity, accuracy, and precision to ensure reliable quantification. nih.gov Calibration curves are generated by plotting the peak area against the concentration of the analyte. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. nih.gov

Below is a table summarizing typical HPLC conditions for related analyses.

| Parameter | Condition | Reference |

| Column | Reverse-phase C8 or C18 | nih.govoatext.com |

| Mobile Phase | Acetonitrile/water or Methanol/water mixture | nih.govoatext.com |

| Flow Rate | 1.0 mL/min | oatext.com |

| Detection | UV detector (e.g., at 220 nm or 285 nm) | d-nb.infonih.gov |

| Column Temperature | Maintained at a constant temperature (e.g., 24°C) | oatext.com |

Thermal Analysis Methods

Thermal analysis techniques provide valuable information about the thermal stability and decomposition behavior of chemical compounds.

Thermogravimetric Analysis (TGA) for Decomposition Temperatures and Volatilization

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability, decomposition temperatures, and volatilization characteristics of materials. lippertt.ch

For triazene compounds, TGA is instrumental in understanding their thermal properties. For instance, a study on a highly volatile Indium(III) triazenide precursor showed that it volatilized completely in a single step between 145 and 215 °C with only 2% residual mass, as determined by TGA. acs.org This indicates high volatility and thermal stability within that temperature range, which is a desirable property for precursors used in vapor deposition processes. acs.orgresearchgate.net The thermal decomposition of 1-aryl-3,3-dialkyltriazenes has also been a subject of investigation, where TGA can provide insights into the decomposition pathways. acs.orgacs.org The thermal stability of triazene polymers has been established using TGA, demonstrating their ability to withstand temperatures up to 160°C, which is crucial for applications in photoresist technology. lippertt.ch At higher temperatures (above approximately 220°C), these polymers undergo thermal decomposition. lippertt.ch

The table below presents TGA data for a related volatile triazenide compound.

| Compound | Volatilization Temperature Range (°C) | Residual Mass (%) | Reference |

| Indium(III) triazenide precursor | 145 - 215 | 2 | acs.org |

| Triazene Polymer | Stable up to ~160, Decomposes >220 | Not specified | lippertt.ch |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Stability

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal stability of triazene compounds by measuring the heat flow associated with thermal transitions as a function of temperature. onlytrainings.comfilab.fr For 1-alkyl-3-aryltriazenes, DSC is instrumental in determining key parameters such as the onset temperature of decomposition and the nature of thermal events (endothermic or exothermic). onlytrainings.com

While specific DSC data for this compound is not extensively detailed in published literature, the thermal behavior of structurally similar triazenes provides significant insights. Generally, 1,3-disubstituted triazenes are known to be significantly more thermally stable than their corresponding diazonium salts. researchgate.net Studies on various 1-aryl-3,3-dialkyltriazenes show that these compounds typically undergo an exothermic decomposition process at elevated temperatures. researchgate.net The thermal stability is influenced by the nature of the substituents on both the aryl ring and the alkyl group. For instance, triazenes with bulky N-substituents have been observed to be stable in the solid state to temperatures exceeding 150°C. researchgate.net

A typical DSC analysis involves heating a small sample of the compound at a constant rate in a controlled atmosphere. tainstruments.com The resulting thermogram plots heat flow against temperature, revealing thermal events such as melting (an endothermic peak) and decomposition (typically a sharp or broad exothermic peak). tainstruments.comnumberanalytics.com For related triazenes, decomposition is often an energetic exothermic process. The onset temperature of this exotherm is a critical indicator of the compound's thermal stability limit. acs.org

The table below illustrates the typical data that would be generated from a DSC analysis of a triazene compound, based on findings for analogous structures.

| Parameter | Description | Typical Value Range for Aryltriazenes |

|---|---|---|

| Melting Point (Tm) | Temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. | Highly variable, dependent on specific structure. |

| Decomposition Onset (Tonset) | The temperature at which thermal decomposition begins, marked by the start of a significant exothermic event. | >150 °C |

| Decomposition Peak (Tpeak) | The temperature at which the rate of decomposition is maximal. | Often >200 °C |

| Enthalpy of Decomposition (ΔHd) | The total heat released during the decomposition process, indicating the energetic potential of the decomposition. | Variable (kJ/mol) |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal structural confirmation, including bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice. cdnsciencepub.combeilstein-journals.org

For the class of 1,3-disubstituted triazenes, X-ray diffraction studies have confirmed several key structural features. A common characteristic is the trans configuration about the N=N double bond, which leads to a more stable, extended molecular conformation. iucr.org The triazene functional group (–N=N–N–) itself is typically planar or near-planar.

Although a specific crystal structure for this compound is not publicly available, analysis of closely related compounds allows for an accurate prediction of its solid-state geometry. For example, the crystal structure of 1,3-bis(2,4-dibromophenyl)triazene confirms the extended trans geometry of the triazene unit. iucr.org X-ray analysis is also crucial for identifying different rotational isomers (rotamers) that can arise from restricted rotation around the N2–N3 single bond, a phenomenon observed in various 1-aryl-3-alkyltriazenes. cdnsciencepub.com

A complete single-crystal X-ray diffraction analysis would provide the data summarized in the table below. The values presented are illustrative for a representative triclinic triazene derivative to demonstrate the type of information obtained. researchgate.net

| Crystallographic Parameter | Description | Illustrative Example Data |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C10H15N3 |

| Formula Weight | The mass of one mole of the compound. | 177.25 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., triclinic, monoclinic). | Triclinic researchgate.net |

| Space Group | The specific symmetry group of the crystal. | P-1 researchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.7 Å, b = 12.1 Å, c = 21.7 Å α = 79.1°, β = 88.6°, γ = 84.3° researchgate.net |

| Volume (V) | The volume of the unit cell. | 1489 Å3researchgate.net |

| Z | The number of formula units per unit cell. | 2 researchgate.net |

| Calculated Density (Dcalc) | The theoretical density of the crystal. | Variable (g/cm3) |

Biological Activity and Toxicological Research of Alkyl Aryl Triazenes

General Biological Activities of Alkylaryltriazenes

Alkyl-aryl triazenes are a class of compounds characterized by a diazoamino group (N=N–NH) connecting an alkyl and an aryl moiety. lucp.net This structural framework is the basis for a wide range of biological activities, which have been the subject of extensive research. lucp.nettaylorandfrancis.com

Triazene (B1217601) compounds are recognized as potent cytotoxic agents, with several derivatives being clinically used as antitumor drugs. nih.govnih.gov Their cytotoxic effects have been demonstrated in vitro against a variety of human cancer cell lines. nih.govresearchgate.net For instance, a study involving a series of synthesized alkyl and aryl triazene derivatives showed marked cytotoxic effects against eight different human cancer cell lines, including PC3 (prostate cancer), HT29 (colon cancer), Hela (cervical cancer), and MCF7 (breast cancer). nih.govnih.govbrieflands.com

The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Some novel synthesized triazene derivatives have shown cytotoxic activity greater than the reference drug Temozolomide (B1682018) (TMZ). nih.gov For example, the compound 1,3-bis(2-ethoxyphenyl)triazene demonstrated significant efficacy and selectivity, with IC50 values ranging from 0.560 to 3.33 μM across various cancer cell lines, while showing a much higher IC50 of 12.61 μM on a non-cancerous cell line (HUVEC). nih.govnih.gov This suggests a degree of selective action against cancerous cells. nih.gov The induction of apoptosis, or programmed cell death, is considered a probable mechanism for the cytotoxic activities of these synthesized triazenes. nih.govingentaconnect.com

The biological activity of triazenes is not limited to therapeutic effects; they also possess carcinogenic and mutagenic potential. researchgate.net It is generally believed that the carcinogenic activity of these compounds is dependent on their enzymatic conversion into an alkylating form, specifically monoalkyl(aryl)triazenes, which are considered the proximate carcinogens. researchgate.netthieme-connect.de For example, 3,3-dimethyl-1-phenyltriazene is among the strongest carcinogens in its series, and its potency is thought to arise from dealkylation to form the active monoalkyltriazene. researchgate.net

Certain aryl-monoalkyl triazenes have been identified as direct-acting mutagens. nih.gov Research on methyl-p-tolyl triazene (MTT) showed it to be a direct-acting mutagen for Salmonella typhimurium bacteria and for cell-free Hemophilus influenzae DNA. nih.gov Specifically, MTT was found to cause reversions of base-substitution mutations. nih.gov The mutagenic effects of triazene compounds are linked to the formation of DNA adducts, which, if not repaired, can lead to somatic point mutations. nih.gov The azide (B81097) and triazene functional groups are recognized as structural alerts for mutagenicity. europa.eu

Research into the broader biological effects of triazenes has revealed other properties, including teratogenicity and anti-fungal activity. Comparative studies in rats have shown that alongside carcinogenicity, some triazenes can induce teratogenic effects. researchgate.net The mechanism is believed to be similar to their carcinogenic action, involving metabolic activation to an alkylating agent that can interfere with fetal development. researchgate.net

Additionally, the triazene scaffold is a core structure in molecules exhibiting a wide array of biological activities, including anti-fungal properties. lucp.nettaylorandfrancis.comresearchgate.net Various synthesized 1,3,5-triazine (B166579) derivatives have been evaluated for their activity against different fungal strains. ebrary.netresearchgate.net For example, certain 2,4,6-trisubstituted-s-triazine derivatives have demonstrated anti-fungal potency comparable to the standard drug fluconazole (B54011) against Candida albicans and C. tropicalis. mdpi.com Another study found that some 3-phenyl-1,2,4-triazin-6-one derivatives showed compelling levels of antifungal activity against plant-pathogenic fungi, with one compound's efficacy being comparable to the commercial fungicide azoxystrobin. nih.gov A study of diaryltriazene derivatives also reported promising activity against yeast and filamentous fungi, including Candida albicans, C. parapsilosis, and C. tropicallis. nih.gov

The anti-tumor activity of triazenes like dacarbazine (B1669748) (DTIC) is a consequence of their ability to alkylate DNA. open.ac.uk However, these 1-aryl-3,3-dimethyltriazenes require metabolic oxidation by cytochrome P450 enzymes to generate the cytotoxic monomethyltriazenes. open.ac.uk This metabolic activation can be inefficient in humans. open.ac.uk

To overcome this limitation, research has focused on developing prodrugs that can bypass the need for oxidative metabolism. open.ac.uknih.gov A prodrug is an inactive compound that is converted into an active drug in the body. open.ac.ukjrespharm.com In this context, derivatives of the active monomethyltriazene are designed to be stable enough for administration but can hydrolyze under physiological conditions to release the cytotoxic agent. open.ac.uknih.gov Examples include 3-hydroxymethyltriazenes and 3-azidomethyl-3-alkyl-1-aryltriazenes, which have shown comparable anti-tumor activity to other triazenes and can generate the monomethyltriazene without needing metabolic activation. nih.gov Another approach involves creating N-acylamino acid derivatives of 1-aryl-3-methyltriazenes, which hydrolyze by cleaving the triazene acyl group to release the active monomethyltriazene. open.ac.uk More advanced strategies include hypoxia-activated prodrugs, which are designed to release the DNA-alkylating agent specifically in the low-oxygen environment of solid tumors. nih.gov

Teratogenic and Anti-fungal Properties

Mechanisms of Biological Action

The primary mechanism responsible for the biological effects—both therapeutic and toxic—of alkyl-aryl triazenes is their function as biological alkylating agents. nih.govthieme-connect.deresearchgate.net The cytotoxic and mutagenic properties of clinically used triazenes like dacarbazine and temozolomide stem from this activity. nih.govresearchgate.net

The process begins with the formation of a monoalkyltriazene, either through metabolic activation of a dialkyltriazene or from the hydrolysis of a prodrug. nih.govopen.ac.uk This monoalkyltriazene is unstable and decomposes to generate a highly reactive electrophilic intermediate, the alkyldiazonium ion (e.g., methyldiazonium). nih.govnih.govresearchgate.net This cation is a potent alkylating agent that readily reacts with nucleophilic sites on biological macromolecules, most significantly DNA. researchgate.netnih.goveuropa.eu The primary target for alkylation is the O6 position of guanine (B1146940), with methylation also occurring at the N7 position of guanine and the N3 position of adenine. nih.govnih.gov

The formation of these DNA adducts, particularly O6-methylguanine, is the key cytotoxic lesion. nih.govnih.gov This adduct can mispair with thymine (B56734) during DNA replication, leading to DNA strand breaks and ultimately triggering apoptosis or cell death. nih.gov If the cell survives, these mispairings can result in permanent C:G to T:A transition mutations, which explains the mutagenic potential of these compounds. nih.gov The efficacy of these agents is often higher in cells deficient in the DNA repair protein O6-alkylguanine-DNA-alkyltransferase (MGMT), which normally removes such alkyl adducts. nih.govnih.gov

Formation of Active Metabolites and Proximate Carcinogens

Alkyl-aryl triazenes are recognized for their cytotoxic properties, which are linked to their metabolic activation. open.ac.uk The mechanism of action for many alkyltriazenes involves the formation of reactive species that can interact with cellular components. nih.gov

The metabolic activation of 1-aryl-3,3-dialkyltriazenes is a critical step in their biological activity. mdpi.com For instance, the anticancer drug dacarbazine, a well-known triazene, requires metabolic conversion in the liver to form its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC). researchgate.net This process highlights the role of metabolic pathways in transforming these compounds into their biologically active, and potentially carcinogenic, forms. open.ac.ukresearchgate.net

Interactions with Cellular Biomolecules (e.g., DNA, Proteins)

Once activated, the metabolites of alkyl-aryl triazenes can interact with crucial cellular biomolecules. The primary mechanism of their cytotoxic and genotoxic effects is through the alkylation of DNA. nih.gov The active metabolite of dacarbazine, MTIC, ultimately generates a mono-methylating agent, diazomethane (B1218177), which can add methyl groups to DNA. researchgate.net

Key DNA adducts formed by triazene metabolites include O⁶-methylguanine (O⁶MeG), N7-methylguanine, and N3-methyladenine. researchgate.net The formation of O⁶MeG is particularly significant for the cytotoxic effects of these compounds. researchgate.net If this DNA damage is not repaired, it can lead to mismatches during DNA replication, triggering cellular processes that can result in cell death. researchgate.net The interaction with DNA underscores the genotoxic potential of these compounds. nih.gov

Metabolic Pathways and Biotransformation Studies

The biotransformation of alkyl-aryl triazenes is a key determinant of their biological effects. This process is primarily carried out by enzyme systems within the body, which metabolize these compounds into various products.

Hepatic Microsomal Enzyme Systems and Conversion to Hydrocarbons

The liver is the principal site for the metabolism of many foreign compounds, including triazenes. news-medical.net The hepatic microsomal enzyme system, particularly the cytochrome P450 (CYP450) family of enzymes, plays a crucial role in the biotransformation of these substances. mdpi.comgpnotebook.com These enzymes catalyze oxidative reactions that are often the first step in metabolizing lipophilic (fat-soluble) drugs and other xenobiotics, making them more water-soluble for easier excretion. gpnotebook.com